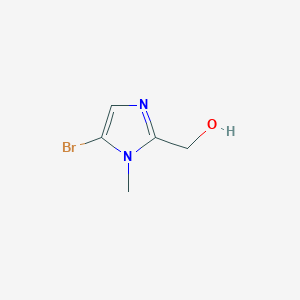

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its five-membered imidazole ring system with strategic substitution patterns that significantly influence its chemical behavior and physical properties. The compound crystallizes as a white to light yellow powder with a defined melting point range of 143-145 degrees Celsius, indicating good thermal stability and crystalline order. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN1C(=CN=C1CO)Br, which clearly delineates the connectivity pattern and substitution positions within the heterocyclic framework.

The International Chemical Identifier for this compound is InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3, providing a standardized representation of its molecular structure that facilitates database searches and computational analyses. The corresponding InChI Key KXNDYMLJDLCBMV-UHFFFAOYSA-N serves as a unique identifier for this specific molecular entity. The three-dimensional arrangement of atoms within this molecule reveals important steric interactions between the bromine substituent and the hydroxymethyl group, which may influence conformational preferences and reactivity patterns.

Computational predictions of collision cross section values provide insights into the molecular geometry and gas-phase behavior of this compound. The predicted collision cross section data demonstrates systematic variations depending on the ionization mode and adduct formation, with values ranging from 129.8 square angstroms for the protonated molecular ion to 177.3 square angstroms for the acetate adduct. These measurements reflect the molecular size and shape characteristics that are fundamental to understanding transport properties and analytical detection methods.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 190.98146 | 129.8 |

| [M+Na]+ | 212.96340 | 143.6 |

| [M-H]- | 188.96690 | 133.1 |

| [M+NH4]+ | 208.00800 | 152.1 |

| [M+K]+ | 228.93734 | 133.2 |

| [M+HCOO]- | 234.97238 | 150.3 |

| [M+CH3COO]- | 248.98803 | 177.3 |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure and bonding patterns. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, although specific nuclear magnetic resonance data for this exact compound is limited in the current literature compared to related imidazole derivatives. The compound shows characteristic patterns that distinguish it from similar structures such as 5-bromo-1-methyl-1H-imidazole, which lacks the hydroxymethyl substituent.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 191.03, corresponding to the calculated molecular weight, while fragmentation patterns reveal loss of the hydroxymethyl group and other characteristic decomposition pathways. High-resolution mass spectrometry techniques enable precise mass determination that confirms the molecular formula C₅H₇BrN₂O and distinguishes this compound from potential isomers or closely related structures.

Infrared spectroscopy reveals characteristic absorption bands that correspond to functional groups present in the molecule. The hydroxyl group of the methanol substituent exhibits characteristic stretching vibrations, while the imidazole ring system shows distinctive aromatic carbon-carbon and carbon-nitrogen stretching modes. The presence of the bromine substituent influences the overall vibrational spectrum through electronic effects and mass considerations that alter normal mode frequencies throughout the molecule.

The analytical purity of commercially available samples is typically specified as greater than 97 percent when analyzed by gas chromatography methods, indicating high chemical purity suitable for research applications. This level of purity is essential for accurate spectroscopic measurements and reliable experimental results in synthetic applications.

Computational Modeling of Electronic Structure

Computational modeling approaches provide valuable insights into the electronic structure and properties of this compound that complement experimental observations. The electronic distribution within this molecule is significantly influenced by the presence of the electronegative bromine atom, which creates an electron-withdrawing effect that modulates the aromatic character of the imidazole ring system. This electronic perturbation affects both the reactivity patterns and the spectroscopic properties observed experimentally.

Density functional theory calculations can predict molecular orbitals, electronic transitions, and charge distribution patterns that explain the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's potential for electron donation or acceptance in chemical reactions. The bromine substituent introduces significant spin-orbit coupling effects that may influence magnetic properties and spectroscopic transitions.

The polarizability and dipole moment of this compound can be computed to understand its interactions with solvents and other molecules in solution. These properties are particularly relevant for understanding crystallization behavior, solubility characteristics, and intermolecular interactions that govern physical properties such as the observed melting point range of 143-145 degrees Celsius.

Computational predictions of nuclear magnetic resonance chemical shifts and coupling constants would provide theoretical support for experimental spectroscopic assignments, although such detailed calculations are not extensively reported in the current literature for this specific compound. The electronic environment of each atom within the molecule can be characterized through natural bond orbital analysis and other computational methods that reveal the distribution of electron density and the nature of chemical bonding throughout the molecular framework.

特性

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylimidazole with bromine to form 5-bromo-1-methylimidazole. This intermediate is then treated with formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

化学反応の分析

Types of Reactions

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: (5-Bromo-1-methyl-1H-imidazol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-imidazol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-imidazol-2-ylmethanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

作用機序

The mechanism of action of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the bromine atom and the hydroxymethyl group may play a crucial role in its binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of imidazole derivatives are highly sensitive to substituent patterns. Below, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is compared to structurally related compounds to highlight its uniqueness.

Substituent Position and Halogen Effects

- (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol (C₁₀H₁₅BrN₂O): Structural Differences: Bromine at position 4 (vs. 5) and a cyclohexyl group at position 2. Impact: The cyclohexyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Bromine at position 4 alters electronic distribution, weakening hydrogen-bonding capacity compared to the target compound. Biological Activity: Exhibits higher antimicrobial activity (IC₅₀ = 26.43 µM vs. PC3 cells) than simpler analogs like 4-Bromo-1H-imidazole (IC₅₀ = 32.01 µM) .

- (5-Iodo-1H-imidazol-4-yl)methanol: Structural Differences: Iodine replaces bromine at position 3. Impact: The larger iodine atom strengthens halogen bonding, increasing reactivity in cross-coupling reactions but may elevate cytotoxicity. Applications: Preferred in radiopharmaceuticals due to iodine’s isotopic versatility, unlike the bromine in the target compound .

Alkyl and Hydroxymethyl Substitutions

- (1-Isobutyl-1H-imidazol-5-yl)methanol (C₈H₁₄N₂O): Structural Differences: Isobutyl group at position 1 instead of methyl. Impact: The bulky isobutyl group sterically hinders interactions with enzymatic active sites, reducing anticancer activity compared to the target compound. However, it enhances stability against metabolic degradation .

- 2-(4-Bromo-2-methylphenyl)imidazole-5-methanol: Structural Differences: Aromatic phenyl ring attached at position 2. Impact: The phenyl group introduces π-π stacking interactions, improving binding to aromatic residues in proteins. This compound shows superior inhibitory activity against kinases compared to the non-aromatic target compound .

Functional Group Variations

- (5-Bromo-1H-benzimidazol-2-yl)methanol (C₈H₇BrN₂O): Structural Differences: Benzimidazole core (fused benzene-imidazole) vs. simple imidazole.

- N-(4-cyanophenyl)-1H-imidazol-4-amine: Structural Differences: Cyano group replaces hydroxymethyl. Impact: The electron-withdrawing cyano group reduces basicity of the imidazole nitrogen, altering pH-dependent solubility. This compound exhibits lower cytotoxicity (IC₅₀ = 41.85 µM) compared to the target .

Mechanistic Insights

- Halogen Effects : Bromine at position 5 in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, a property exploited in synthesizing kinase inhibitors .

- Hydroxymethyl Role : The CH₂OH group at position 2 enables hydrogen bonding with target proteins (e.g., ATP-binding pockets), contributing to its antimicrobial efficacy .

- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., cyclohexyl in ) improve target specificity but may reduce synthetic yield due to steric hindrance.

生物活性

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is an imidazole derivative with notable biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly due to its structural characteristics that allow for diverse interactions with biological systems.

Structural Overview

- Molecular Formula : CHBrNO

- Molecular Weight : 189.03 g/mol

- Melting Point : 143–145 °C

- SMILES Notation : CN1C(=CN=C1CO)Br

Imidazole derivatives, including this compound, are known to interact with various biological targets:

- Enzyme Interactions : The compound may act as an inhibitor or activator of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

- Biochemical Pathways : It is involved in several biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and may possess antifungal properties as well.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's efficacy against common pathogens demonstrated:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

Anticancer Potential

The compound's interactions with cellular mechanisms suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although further research is necessary to confirm these findings .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development:

- Absorption : The compound's solubility and permeability characteristics need to be evaluated.

- Distribution : Its interaction with plasma proteins and tissue distribution patterns are essential for understanding its therapeutic potential.

- Metabolism : Investigating metabolic pathways will help elucidate how the compound is processed in biological systems.

- Excretion : The elimination half-life and routes of excretion must be characterized for effective dosing regimens.

Applications in Drug Discovery

Due to its unique structure, this compound serves as a valuable building block in organic synthesis. Its potential applications include:

- Antimicrobial Agents : Development of new antibiotics or antifungal drugs.

- Anticancer Drugs : Exploration of its ability to target cancer cells selectively.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Imidazole ring with methyl group | Lacks bromine and hydroxymethyl groups |

| 5-Iodo-1-methylimidazole | Iodine instead of bromine at the 5-position | Potentially different reactivity |

| 2-Hydroxymethylimidazole | Hydroxymethyl group at the 2-position | Different biological activity profile |

| 4-Bromo-1-methylimidazole | Bromine at the 4-position | Variation in reactivity compared to (5-Bromo) |

Q & A

Q. What strategies mitigate bromine displacement during functional group interconversions?

- Methodological Answer : Avoiding strong nucleophiles (e.g., Grignard reagents) and using Pd-catalyzed reactions under inert atmospheres (N₂/Ar) preserves the C–Br bond. Sonogashira couplings with terminal alkynes proceed efficiently without debromination .

Key Considerations

- Data Contradictions : Variability in melting points (e.g., 145–152°C) may reflect polymorphic forms or solvent inclusion. SC-XRD and DSC analyses resolve such discrepancies .

- Advanced Methodologies : Synchrotron XRD and time-resolved spectroscopy elucidate dynamic behavior (e.g., tautomerism) in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。